Benzyl 5-nitro-1-benzofuran-2-carboxylate
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Overview
Description
Benzyl 5-nitro-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-nitro-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of 2-hydroxy-5-nitrobenzaldehyde: This intermediate is obtained by nitration of 2-hydroxybenzaldehyde.
Esterification: The ethyl ester is then converted to the benzyl ester using benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Benzyl 5-amino-1-benzofuran-2-carboxylate.
Substitution: 5-nitro-1-benzofuran-2-carboxylic acid.
Oxidation: Various oxidized benzofuran derivatives.
Scientific Research Applications
Benzyl 5-nitro-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 5-nitro-1-benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The nitro group is believed to be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Benzyl 5-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative used in phototherapy for skin conditions.
Angelicin: Known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific nitro and benzyl ester functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H11NO5 |
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Molecular Weight |
297.26 g/mol |
IUPAC Name |
benzyl 5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H11NO5/c18-16(21-10-11-4-2-1-3-5-11)15-9-12-8-13(17(19)20)6-7-14(12)22-15/h1-9H,10H2 |
InChI Key |
NFRGYXTVMHNKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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